A Guide to the Structural Elucidation of 1-(3-Aminobenzoyl)piperidin-4-ol: A Multi-Technique Spectroscopic Approach
A Guide to the Structural Elucidation of 1-(3-Aminobenzoyl)piperidin-4-ol: A Multi-Technique Spectroscopic Approach
Abstract
The validation of a molecule's chemical structure is the bedrock upon which all subsequent research and development rests. For novel chemical entities, particularly those with pharmaceutical potential, an unambiguous structural assignment is not merely a formality but a critical requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-(3-aminobenzoyl)piperidin-4-ol, a compound featuring a versatile benzoylpiperidine scaffold.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic data to create a self-validating analytical workflow. This document is intended for researchers and drug development professionals seeking a practical framework for characterizing complex small molecules.
Introduction: The Significance of the Target Molecule
1-(3-Aminobenzoyl)piperidin-4-ol is a heterocyclic compound that incorporates several key pharmacophoric features: a substituted aromatic ring, an amide linkage, a piperidine core, and a hydroxyl group. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.[3][4] The aminobenzoyl moiety provides a handle for further synthetic elaboration and potential hydrogen bonding interactions with biological targets.
Given its structural complexity and potential for isomeric variations, a multi-faceted analytical approach is essential. This guide will detail a logical workflow, beginning with purity assessment and culminating in the synergistic application of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to confirm identity, connectivity, and functional group arrangement.
Foundational Analysis: Purity and Molecular Formula
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for purity assessment. The goal is to develop a method that shows a single, sharp, and symmetrical peak corresponding to the main analyte.
Typical HPLC Method Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | A gradient elution is effective for separating the polar analyte from potential non-polar or more polar impurities. Formic acid aids in protonation for better peak shape and MS sensitivity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong chromophores for UV detection. |
| Purity Acceptance | >95% Peak Area | A common threshold for compounds in early-stage research.[5] |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is the first crucial piece of the structural puzzle.
-
Technique: Electrospray Ionization (ESI) is preferred for this molecule due to the presence of basic nitrogen atoms, which are readily protonated.[6]
-
Expected Ion: [M+H]⁺
-
Theoretical Mass Calculation:
-
Molecular Formula: C₁₂H₁₆N₂O₂
-
Monoisotopic Mass: 220.1212 u
-
Expected [M+H]⁺: 221.1285 u
-
-
Validation: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass to confidently assign the molecular formula.[7]
The Spectroscopic Gauntlet: A Step-by-Step Elucidation
The following diagram illustrates the logical workflow for integrating spectroscopic data.
Caption: Integrated workflow for spectroscopic structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" that must be consistent with the proposed structure.[8]
Predicted IR Absorption Bands for 1-(3-Aminobenzoyl)piperidin-4-ol:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
|---|---|---|---|
| 3450-3250 | -OH (Alcohol) & -NH₂ (Amine) | O-H and N-H Stretch | Broad band for O-H. Primary amines typically show two sharp bands (symmetric and asymmetric stretch).[9] These may overlap. |
| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to weak bands. |
| 2950-2850 | Aliphatic C-H | C-H Stretch | Medium to strong bands from the piperidine ring. |
| ~1630-1650 | C=O (Amide) | C=O Stretch | Strong, sharp absorption. The position is lowered from a typical ketone due to resonance with the piperidine nitrogen. |
| 1620-1580 | N-H (Amine) | N-H Bend | Medium intensity band for the primary amine.[9] |
| 1335-1250 | Aromatic C-N | C-N Stretch | Strong absorption characteristic of aromatic amines.[10] |
| 1250-1020 | Aliphatic C-N | C-N Stretch | Medium absorption from the piperidine nitrogen. |
Causality: The presence of these distinct bands provides the first layer of validation. For instance, the absence of a strong C=O band around 1640 cm⁻¹ would immediately cast doubt on the proposed benzoyl structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
While HRMS gives the molecular formula, tandem MS (MS/MS) provides structural insights by breaking the molecule apart and analyzing the fragments. The fragmentation pattern is highly dependent on the structure.[6]
Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):
-
Precursor Ion: m/z 221.1
-
Key Pathway 1: Cleavage of the Benzoyl Group. The amide bond is a common cleavage point. This would lead to two primary fragments:
-
Fragment A (Aminobenzoyl cation): m/z 120.1. This confirms the aminobenzoyl portion of the molecule.
-
Fragment B (Piperidin-4-ol): m/z 101.1 (as a neutral loss, or observed as a fragment if charge is retained).
-
-
Key Pathway 2: Loss of Water. The hydroxyl group on the piperidine ring can be easily lost as a neutral water molecule (18.0 u).
-
Fragment C ([M+H - H₂O]⁺): m/z 203.1. This is strong evidence for the presence of the alcohol.
-
-
Key Pathway 3: Piperidine Ring Opening. Alpha-cleavage next to the piperidine nitrogen can occur, leading to a series of smaller fragments.[6]
The observation of these specific fragments, especially the aminobenzoyl cation at m/z 120, provides strong, self-validating evidence for the major structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture, allowing for the mapping of the complete carbon and proton framework. A combination of 1D and 2D experiments is required for an unambiguous assignment.[11]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic H | 6.5 - 7.2 | m | 4H | Protons on the aminobenzoyl ring. |
| -NH₂ | ~5.0 | br s | 2H | Exchangeable protons of the primary amine. |
| -OH | ~4.5 | d | 1H | Exchangeable proton of the alcohol, may couple to H-4. |
| H-4 (piperidine) | 3.6 - 3.8 | m | 1H | Deshielded by the adjacent -OH group. |
| H-2, H-6 (piperidine, axial/equatorial) | 3.0 - 4.2 | m | 4H | Complex pattern due to restricted rotation around the amide bond and chair conformation. Deshielded by the amide nitrogen and carbonyl. |
| H-3, H-5 (piperidine, axial/equatorial) | 1.4 - 1.9 | m | 4H | Typical aliphatic region for piperidine ring protons.[12] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |
|---|---|---|---|
| C=O (Amide) | ~168 | Absent | Carbonyl carbon. |
| Aromatic C-NH₂ | ~148 | Absent | Quaternary aromatic carbon attached to the amine. |
| Aromatic C-H | 112 - 130 | Positive | Aromatic CH carbons. |
| Aromatic C-C=O | ~135 | Absent | Quaternary aromatic carbon attached to the carbonyl. |
| C-4 (piperidine) | ~65 | Positive | Carbon bearing the hydroxyl group.[13] |
| C-2, C-6 (piperidine) | ~40-45 | Negative | Carbons adjacent to the amide nitrogen.[14] |
| C-3, C-5 (piperidine) | ~34 | Negative | Remaining piperidine carbons. |
Two-Dimensional (2D) NMR for Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It will be essential for tracing the connectivity within the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It will also show the coupling patterns within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key expected HMBC correlations for structural confirmation.
Critical HMBC Correlations for 1-(3-Aminobenzoyl)piperidin-4-ol:
-
From the Carbonyl Carbon (C=O) to H-2/H-6 of the piperidine ring: This ³J coupling is the definitive proof that the benzoyl group is attached to the piperidine nitrogen.
-
From the Carbonyl Carbon (C=O) to the ortho-protons on the aromatic ring: This confirms the benzoyl fragment itself.
-
From the piperidine H-2/H-6 protons to the quaternary aromatic carbon (C-C=O): This provides reciprocal confirmation of the N-benzoyl linkage.
The combination of these NMR experiments provides an interlocking web of data that validates every atomic connection within the molecule, leaving no ambiguity.
Detailed Experimental Protocols
4.1. Sample Preparation (NMR)
-
Weigh approximately 5-10 mg of the solid sample.[11]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often chosen as it allows for the observation of exchangeable -OH and -NH₂ protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Vortex the tube gently to ensure a homogeneous solution.
4.2. Sample Preparation (MS)
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
4.3. Data Acquisition
-
NMR: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, particularly for ¹³C and HMBC experiments.
-
MS: Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire a full scan MS to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the selected precursor ion.[6]
-
IR: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples.
Conclusion
The structural elucidation of 1-(3-aminobenzoyl)piperidin-4-ol is a clear demonstration of the power of a modern, multi-technique analytical strategy. By systematically layering data from chromatography (purity), high-resolution mass spectrometry (molecular formula), infrared spectroscopy (functional groups), and a comprehensive suite of NMR experiments (atomic connectivity), we construct an unassailable, self-validating case for the molecule's final structure. This rigorous approach ensures data integrity and provides the solid foundation required for advancing a compound through the research and development pipeline.
References
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- analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy.
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